molecular formula C13H13FN6 B2517323 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-32-6

3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2517323
CAS RN: 899730-32-6
M. Wt: 272.287
InChI Key: BIKWZYWUVIYSDF-UHFFFAOYSA-N
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Description

The compound “3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” belongs to a class of compounds known as 1,2,4-triazolo[4,5-d]pyrimidines . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the compound of interest, often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,5-d]pyrimidines is characterized by a pyrimidine ring fused with a 1,2,4-triazole ring . This structure allows for a broad range of substituents, which can significantly alter the properties and biological activity of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Applications : The synthesis of various triazolopyrimidin derivatives, including analogs similar to "3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine", has been explored for their potential applications in medicinal chemistry. These compounds are synthesized through multiple pathways, including the reaction of amino triazoles with esters or nitriles, and their chemical structures have been analyzed for potential biological activities (Baklykov et al., 2019; Ulomskiy et al., 2011).

Antimicrobial and Antitumor Activities

  • Antimicrobial and Antitumor Potential : Studies have demonstrated the antimicrobial and antitumor activities of triazolopyrimidin derivatives. These compounds have shown efficacy against various bacterial strains and cancer cell lines, suggesting their potential as therapeutic agents. The structural modifications of these compounds can significantly influence their biological activities, indicating the importance of the molecular design in developing new pharmaceuticals (Riyadh, 2011; Lahmidi et al., 2019).

Receptor Antagonist Properties

  • Adenosine Receptor Antagonists : Triazolopyrimidine derivatives have been identified as promising adenosine receptor antagonists, particularly targeting the A3 adenosine receptor subtype. These compounds exhibit high affinity and selectivity, with potential applications in treating diseases mediated by adenosine receptors. Their binding interactions and selectivity towards receptor subtypes have been thoroughly investigated, contributing to the understanding of adenosine receptor pharmacology (Federico et al., 2018).

Mechanism of Action

While the specific mechanism of action for “3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is not known, similar compounds have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment .

Future Directions

Future research could focus on synthesizing “3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” and studying its properties and biological activity. Given the interest in 1,2,4-triazolo[4,5-d]pyrimidines as potential pharmaceutical agents , this compound could be of interest in drug discovery studies.

properties

IUPAC Name

3-ethyl-N-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6/c1-2-20-13-11(18-19-20)12(16-8-17-13)15-7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKWZYWUVIYSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine

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